2-Butyl-1-methylazetidine
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Overview
Description
2-Butyl-1-methylazetidine is a four-membered heterocyclic compound containing nitrogen. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 2-Butyl-1-methylazetidine, can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method is the one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, azetidines can be synthesized through the intramolecular amination of organoboronates .
Industrial Production Methods: Industrial production of azetidines often leverages efficient and scalable methods. For instance, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate allows for the rapid production of bis-functionalized azetidines . This method is advantageous due to its high yield and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-1-methylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert azetidines to their corresponding amines.
Substitution: Azetidines can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and sulfonates are employed in substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, primary amines, and various substituted azetidines, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Butyl-1-methylazetidine has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 2-Butyl-1-methylazetidine involves its interaction with molecular targets through its nitrogen atom. The ring strain in azetidines makes them highly reactive, allowing them to form stable complexes with various biological molecules. This reactivity is leveraged in medicinal chemistry to design compounds that can modulate biological pathways .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Uniqueness: 2-Butyl-1-methylazetidine is unique due to its balance of ring strain and stability, which provides a distinct reactivity profile compared to aziridines and pyrrolidines. This makes it a valuable compound in synthetic and medicinal chemistry .
Properties
CAS No. |
88194-98-3 |
---|---|
Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
2-butyl-1-methylazetidine |
InChI |
InChI=1S/C8H17N/c1-3-4-5-8-6-7-9(8)2/h8H,3-7H2,1-2H3 |
InChI Key |
HAGBAZLBONEZKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCN1C |
Origin of Product |
United States |
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